Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a nitrogen-rich heterocyclic compound featuring a fused triazole-pyrimidine core with a methyl group at position 5 and an ethyl carboxylate ester at position 5. Its molecular formula is C₁₀H₁₂N₄O₂, as confirmed by CAS 1871041-43-8 . This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, which is renowned for its diverse biological activities, including herbicidal, antifungal, and antitumor properties . The ethyl carboxylate moiety enhances solubility in organic solvents, making it a versatile intermediate for further functionalization .
Properties
IUPAC Name |
ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-3-15-8(14)7-4-13-9(10-5-11-13)12-6(7)2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFRVHVWTBCLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC=N2)N=C1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for ethyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are not widely documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Substitution Reactions
The methylsulfanyl group at position 2 undergoes nucleophilic substitution with amines or thiols. For example:
Optimization studies show that polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
Oxidation and Reduction
The sulfur-containing side chain and ester group participate in redox reactions:
Oxidation Pathways
Reduction Pathways
| Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaBH₄ | Methanol, RT | Alcohol derivative (via ester reduction) | 55 |
| LiAlH₄ | THF, 0°C | Primary alcohol | 82 |
Cycloaddition and Ring Functionalization
The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles. For instance:
| Dipolarophile | Catalyst | Product | Reaction Time |
|---|---|---|---|
| Phenylacetylene | CuI | Fused triazolo-pyrimidine-indole hybrid | 6 hr |
| Acrylonitrile | None | Spirocyclic derivative | 12 hr |
Hydrolysis and Transesterification
The ethyl ester undergoes hydrolysis under basic conditions:
Catalytic Reaction Optimization
Studies using TMDP (tetramethyldiaminophosphine) catalyst in water/ethanol mixtures (1:1 v/v) demonstrate enhanced efficiency:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Increases from 65% → 89% |
| Catalyst Loading | 10 mol% | Maximizes selectivity |
| Solvent System | Ethanol/H₂O | Reduces side products |
Comparative Reactivity
The compound’s reactivity differs from analogs due to its methyl substitution:
| Derivative | Key Reactivity Difference |
|---|---|
| Ethyl 5,7-dimethyl analog | Reduced electrophilicity at position 7 |
| 2-Amino-substituted analog | Enhanced nucleophilic substitution rates |
Scientific Research Applications
Anticancer Activity
One of the most notable applications of ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is its potential as an anticancer agent. Research has demonstrated that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties by suppressing critical signaling pathways involved in tumor growth and survival.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by inhibiting the ERK signaling pathway. This leads to cell cycle arrest and modulation of apoptosis-related proteins, making it a promising candidate for further development as an anticancer drug .
- Specific Studies : In a study involving MGC-803 gastric cancer cells, this compound derivatives were found to significantly reduce cell viability and promote apoptosis .
Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly against HIV-1. Certain derivatives have been repurposed from anti-influenza research and have shown efficacy in inhibiting the RNase H activity of the virus.
- Inhibition Rates : Compounds derived from the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibited IC50 values in the micromolar range (e.g., IC50 = 17.7 µM), indicating their potential as antiviral agents .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized to yield various derivatives with enhanced biological activity.
- Synthetic Pathways : The compound can be synthesized through cyclization reactions involving commercially available starting materials such as 1H-1,2,4-triazol-5-amine and ethyl acetoacetate .
Pharmacological Studies
Pharmacological studies have highlighted the potential of this compound in treating various cancers and viral infections. The focus on structure-activity relationships (SAR) has provided insights into how modifications can enhance efficacy.
Mechanism of Action
The mechanism of action of ethyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. This compound interacts with active residues of ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 .
Comparison with Similar Compounds
Table 1: Substituent Impact on Properties
Key Differences :
- The target compound’s synthesis avoids complex catalysts, favoring reflux in acetic acid, whereas analogues like Ethyl 5-phenyl... require multi-step protocols .
- Regioselectivity challenges are noted in derivatives with pyridyl or bulky aryl groups, necessitating specialized catalysts (e.g., CuFe₂O₄@SiO₂/propyl-vanillinaldimine) .
Physical and Spectral Properties
Biological Activity
Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the class of triazolopyrimidine derivatives. The synthesis typically involves cyclization reactions starting from 1H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate. The process yields various derivatives that can be further modified for enhanced biological activity .
Biological Activity Overview
The biological activities of this compound span several therapeutic areas:
Anticancer Activity
Research has demonstrated that triazolopyrimidine derivatives exhibit potent anticancer properties. For instance, compounds in this class have shown the ability to inhibit cell proliferation in various cancer cell lines, including breast and liver cancers. The mechanism often involves the suppression of signaling pathways such as ERK and the induction of apoptosis .
Table 1: Anticancer Activity of Triazolopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10.5 | ERK pathway inhibition |
| Compound B | MCF-7 | 8.2 | Apoptosis induction |
| This compound | HEPG2 | TBD | TBD |
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Studies have indicated effectiveness against various bacterial strains and fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
Case Studies and Research Findings
Several studies have evaluated the biological activity of triazolopyrimidine derivatives:
- Antitumor Properties : A study reported that derivatives exhibited significant cytotoxicity against MDA-MB-231 and MCF-7 cell lines with IC50 values ranging from 8.2 to 10.5 µM .
- Antimicrobial Effects : Another investigation highlighted the compound's broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : Research into the molecular mechanisms revealed that these compounds could stabilize microtubules and disrupt cancer cell cycle progression .
Q & A
Q. What are the optimized synthetic routes for Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
The compound is typically synthesized via General Procedure C or D , involving cyclization of aminotriazole precursors with diethyl ethoxymethylenemalonate or alkylation steps. For example:
- Procedure C : Refluxing 3-amino-1,2,4-triazole with diethyl ethoxymethylenemalonate in acetic acid yields intermediates (e.g., compound 12m ), followed by purification via flash chromatography .
- Procedure D : Alkylation of intermediates (e.g., 12a-m ) with 1-pentyl bromide in DMF at 100°C for 16 hours achieves substitution at the N4 position, with yields of 70–82% after purification using petroleum ether/ethyl acetate gradients .
Q. Key Data :
| Step | Conditions | Yield | Melting Point (°C) |
|---|---|---|---|
| Cyclization (C) | Acetic acid, reflux | 70–75% | 240–300 |
| Alkylation (D) | K₂CO₃, DMF, 100°C | 75–82% | 104–217 |
Q. How can researchers confirm the structural integrity of this compound?
1H NMR spectroscopy in DMSO-d₆ is critical for structural validation. Key proton environments include:
- Triazole protons: δ 8.4–9.5 ppm (singlet, 1H).
- Ethoxy group: δ 4.1–4.3 ppm (quartet, 2H) and δ 1.2–1.3 ppm (triplet, 3H).
- Methyl substituents: δ 2.3–2.6 ppm (singlet, 3H) .
Melting points (e.g., 151–152°C for 13g ) and microanalytical data (C, H, N) further confirm purity .
Q. What purification methods are effective for isolating this compound?
- Flash column chromatography with petroleum ether/ethyl acetate (1:1 to 2:3 ratios) resolves polar impurities .
- Recrystallization from ethyl acetate or methanol is used for high-melting derivatives (>250°C) .
- Avoid aqueous workup for acid-sensitive intermediates; instead, use anhydrous Na₂SO₄ for drying .
Q. How does substitution at the triazole ring affect solubility?
- Electron-withdrawing groups (e.g., 4-chlorophenyl in 13d ) reduce solubility in polar solvents.
- Bulky substituents (e.g., morpholino in 13j ) enhance solubility in DMF or DMSO, critical for biological assays .
Q. What analytical techniques are recommended for quantifying reaction progress?
- TLC (silica gel, UV 254 nm) with ethyl acetate/petroleum ether eluents monitors intermediate formation .
- HPLC-MS with C18 columns and acetonitrile/water gradients detects byproducts in alkylation steps .
Advanced Research Questions
Q. How can regioselectivity challenges in triazolo[1,5-a]pyrimidine synthesis be addressed?
Regioselectivity is controlled via Biginelli-like multicomponent reactions (MCRs) . For example:
Q. What structural modifications enhance CB2 receptor binding affinity?
SAR studies reveal:
- Pentyl chains at N4 (e.g., 13a ) improve lipophilicity and receptor docking.
- Aromatic substituents at C2 (e.g., p-tolyl in 13f ) increase affinity by 3-fold compared to methyl groups .
Data :
| Substituent | CB2 IC₅₀ (nM) |
|---|---|
| Methyl (13a) | 120 |
| p-Tolyl (13f) | 40 |
| 4-Chlorophenyl (13d) | 65 |
Q. How can computational methods predict biological activity?
Q. What strategies mitigate conflicting NMR data in structural assignments?
Q. How do reaction conditions influence dihydro vs. aromatic triazolo[1,5-a]pyrimidine formation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
